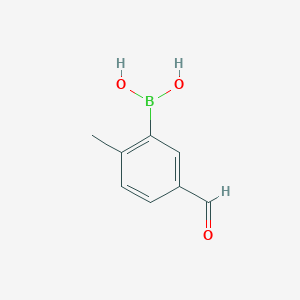

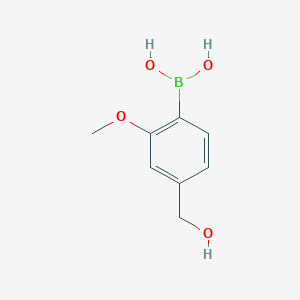

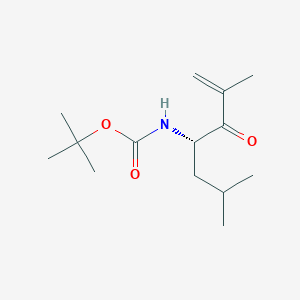

![molecular formula C15H21FN2O3 B1443165 tert-Butyl-N-({[1-(4-Fluorphenyl)ethyl]carbamoyl}methyl)carbamate CAS No. 1334146-59-6](/img/structure/B1443165.png)

tert-Butyl-N-({[1-(4-Fluorphenyl)ethyl]carbamoyl}methyl)carbamate

Übersicht

Beschreibung

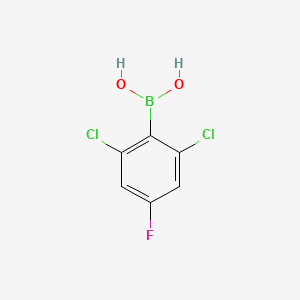

Tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Im Bereich der organischen Chemie wird diese Verbindung bei der Synthese von N-Boc-geschützten Anilinen verwendet. Dies ist besonders wichtig für den Schutz von Aminogruppen während komplexer Synthesefolgen. Darüber hinaus wird sie bei der Herstellung von tetrasubstituierten Pyrrolen verwendet, die Verbindungen mit potenziellen pharmakologischen Aktivitäten sind.

Medizinische Chemie

In der medizinischen Chemie wird die tert-Butylcarbamateinheit häufig als Schutzgruppe bei der Synthese von Pharmazeutika verwendet. Sie dient zum Schutz von Aminfunktionalitäten, während andere Reaktionen am Molekül durchgeführt werden . Nachdem die gewünschten Modifikationen vorgenommen wurden, kann die Schutzgruppe entfernt werden, um das funktionelle Amin freizulegen.

Landwirtschaft

Obwohl spezifische Anwendungen in der Landwirtschaft für diese Verbindung in der verfügbaren Literatur nicht detailliert beschrieben werden, sind Carbamate im Allgemeinen für ihre Verwendung bei der Synthese von Pestiziden und Herbiziden bekannt . Die Möglichkeit, diverse Carbamate-Strukturen zu erstellen, ermöglicht die Entwicklung von Verbindungen mit spezifischer Wirkung gegen landwirtschaftliche Schädlinge.

Materialwissenschaften

In den Materialwissenschaften dienen Carbamate als Zwischenprodukte bei der Herstellung von Polymeren und Harzen . Das tert-Butylcarbamate kann an der Synthese von Epoxidharzen und Härtern beteiligt sein, die wesentliche Bestandteile bei der Herstellung von dauerhaften Materialien für verschiedene industrielle Anwendungen sind.

Umweltwissenschaften

Carbamate werden auch wegen ihres Potenzials in den Umweltwissenschaften untersucht, insbesondere bei der Einlagerung und Nutzung von Kohlendioxid . Die Verbindung könnte in der Forschung eine Rolle spielen, die sich auf die Umwandlung von CO2 in wertvolle Chemikalien konzentriert und so zur Kohlenstoffbindung beiträgt.

Biochemie

In der Biochemie ist die tert-Butylcarbamateinheit bedeutsam für ihre Rolle beim Schutz von Aminosäuren und Peptiden während der Proteinsynthese . Dies ist entscheidend bei der Untersuchung von Proteinen und Enzymen, bei der präzise Modifikationen erforderlich sind, um Funktion und Wechselwirkung zu verstehen.

Pharmakologie

Schließlich werden Carbamate in der Pharmakologie wegen ihres therapeutischen Potenzials untersucht. Sie werden hinsichtlich ihrer Wirkung als Enzyminhibitoren untersucht, die zur Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten führen können . Das tert-Butylcarbamate könnte ein wichtiges Zwischenprodukt bei der Synthese solcher pharmakologisch aktiver Moleküle sein.

Wirkmechanismus

Target of Action

Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .

Mode of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .

Biochemical Pathways

Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .

Pharmacokinetics

The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .

Action Environment

The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .

Biochemische Analyse

Biochemical Properties

tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ketoreductases, which are enzymes involved in the reduction of carbonyl groups to hydroxyl groups . These interactions are crucial for the compound’s role in biochemical pathways, as they can modulate enzyme activity and affect metabolic processes.

Cellular Effects

The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

tert-Butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the biosynthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

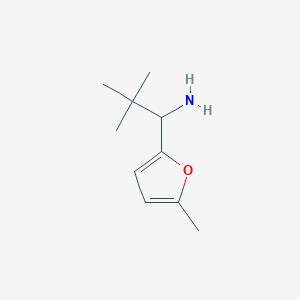

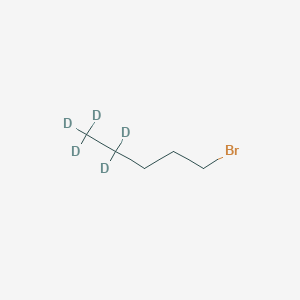

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)